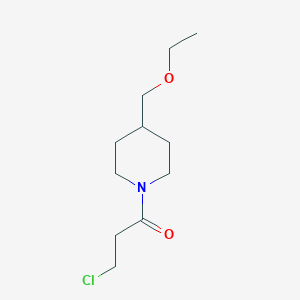
3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-4-ethoxymethylpiperidine (3-CEMEP), is an organic compound with a wide range of uses in scientific research. It is a versatile reagent that can be used as a starting material for the synthesis of numerous compounds, and is used in a variety of biochemical and physiological applications.
Scientific Research Applications
3-CEMEP has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as peptides, amines, and amino acids. In addition, 3-CEMEP is used in the synthesis of various heterocyclic compounds, such as pyrroles, imidazoles, and thiophenes.
Mechanism of Action
3-CEMEP is an organic compound that undergoes a variety of chemical reactions. It is a versatile reagent that can be used in a variety of biochemical and physiological applications. In particular, 3-CEMEP is used in the synthesis of biologically active compounds, such as peptides, amines, and amino acids. It is also used in the synthesis of heterocyclic compounds, such as pyrroles, imidazoles, and thiophenes.
Biochemical and Physiological Effects
3-CEMEP has a wide range of biochemical and physiological effects. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 3-CEMEP is used in the synthesis of biologically active compounds, such as peptides, amines, and amino acids. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects, and is used in the treatment of various diseases and disorders.
Advantages and Limitations for Lab Experiments
3-CEMEP has a wide range of advantages and limitations for lab experiments. One of the main advantages of using 3-CEMEP is its high reactivity, which makes it an ideal reagent for the synthesis of a variety of compounds. In addition, it is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. However, it is also highly flammable, and therefore should be handled with care. In addition, it can be toxic if ingested, and should be handled with caution.
Future Directions
The potential future directions for 3-CEMEP are numerous. One potential direction is the use of 3-CEMEP in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it could be used in the synthesis of biologically active compounds, such as peptides, amines, and amino acids. It could also be used in the development of new heterocyclic compounds, such as pyrroles, imidazoles, and thiophenes. Finally, further research could be conducted to explore the potential therapeutic effects of 3-CEMEP, including its anti-inflammatory, anti-bacterial, and anti-fungal effects.
properties
IUPAC Name |
3-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWWJVJVRZCAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















